3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that features a benzimidazole core substituted with a 4-fluorobenzyl group and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl chloride under basic conditions.
Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridinone moieties.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyridinone moieties.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Substituted derivatives at the fluorobenzyl group.
Scientific Research Applications
3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves the inhibition of specific enzymes or receptors. The fluorobenzyl group enhances binding affinity to the target enzyme or receptor, while the benzimidazole and pyridinone moieties contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 3-[1-(4-methylbenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Uniqueness
The presence of the 4-fluorobenzyl group in 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone provides unique electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(22)8-6-15)20(24-18)17-4-3-9-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLITCGEILUFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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